molecular formula C9H20BrNO3 B13785251 ((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide CAS No. 878-62-6

((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide

Katalognummer: B13785251
CAS-Nummer: 878-62-6
Molekulargewicht: 270.16 g/mol
InChI-Schlüssel: QPZCOIFHUDVBBR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide is a quaternary ammonium compound with a unique structure that includes a dioxane ring and a trimethylammonium group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide typically involves the reaction of a dioxane derivative with trimethylamine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: A polar solvent such as methanol or ethanol.

    Temperature: Mild to moderate temperatures (20-60°C).

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various quaternary ammonium salts depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

    Industry: Utilized in the production of surfactants and detergents.

Wirkmechanismus

The mechanism of action of ((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide involves its interaction with cell membranes. The compound’s quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as an antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.

    Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.

Uniqueness

((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity

Eigenschaften

CAS-Nummer

878-62-6

Molekularformel

C9H20BrNO3

Molekulargewicht

270.16 g/mol

IUPAC-Name

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C9H20NO3.BrH/c1-10(2,3)4-9(5-11)6-12-8-13-7-9;/h11H,4-8H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

QPZCOIFHUDVBBR-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CC1(COCOC1)CO.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.